![molecular formula C20H24N6O B5617113 3-[(2-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5617113.png)
3-[(2-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound is related to various heterocyclic compounds that are of significant interest due to their diverse chemical properties and potential applications in medicinal chemistry and material science. Research often focuses on synthesizing novel compounds with potential biological activities or unique chemical properties.
Synthesis Analysis
The synthesis of similar heterocyclic compounds often involves Cu-catalyzed or transition-metal-free reactions, leveraging ethyl tertiary amines or activated carbonyl groups as carbon sources. For example, Rao et al. (2017) described a Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine under aerobic oxidative conditions, showcasing broad substrate scope and good functional group tolerance (Rao et al., 2017). Similarly, Ghaedi et al. (2015) achieved the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups (Ghaedi et al., 2015).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like the one often involves complex arrangements of nitrogen, carbon, and other atoms in rings. Structural elucidation typically relies on spectroscopic data such as NMR, IR, and mass spectrometry. For instance, Zohdi et al. (1997) explored the synthesis and structural characterization of imidazo[1,2-a]pyridine and related derivatives, highlighting the diversity of molecular frameworks achievable through heterocyclic synthesis (Zohdi et al., 1997).
Chemical Reactions and Properties
Chemical reactions involving heterocyclic compounds like this one can include cycloadditions, cross-couplings, and functionalization reactions. These reactions often aim to introduce or modify functional groups to achieve desired chemical properties or biological activities. Cao et al. (2014) developed a novel, metal-free three-component reaction for the construction of imidazo[1,2-a]pyridines, facilitating the formation of C-N, C-O, and C-S bonds (Cao et al., 2014).
Physical Properties Analysis
The physical properties of heterocyclic compounds, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and potential applications. Studies like that of Karthikeyan et al. (2010) on 2H-pyrazolo[4,3-c]pyridine derivatives provide insight into the conformation and crystal packing, which are essential for material science applications (Karthikeyan et al., 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group compatibility, define the utility of heterocyclic compounds in synthetic chemistry and drug design. The work of Lei et al. (2016) exemplifies the activation of Csp2-H and Csp3-H bonds in imidazo[1,2-a]pyridines, opening new avenues for regioselective cross-coupling reactions (Lei et al., 2016).
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its synthesis, investigation of its chemical reactions, and study of its potential biological activities. Given the wide range of activities exhibited by compounds containing pyrazole, imidazole, and pyridine rings, this compound could potentially have interesting and useful properties .
Eigenschaften
IUPAC Name |
(1-ethylpyrazol-4-yl)-[3-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-2-26-15-18(12-23-26)20(27)25-9-4-6-17(14-25)19-22-8-10-24(19)13-16-5-3-7-21-11-16/h3,5,7-8,10-12,15,17H,2,4,6,9,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPJSTKBMPVBQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)N2CCCC(C2)C3=NC=CN3CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.